Nifedipine Monoamide
Description
Properties
IUPAC Name |
methyl 5-carbamoyl-2,6-dimethyl-4-(2-nitrophenyl)-1,4-dihydropyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O5/c1-8-12(15(17)20)14(13(9(2)18-8)16(21)24-3)10-6-4-5-7-11(10)19(22)23/h4-7,14,18H,1-3H3,(H2,17,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWBOVLISSVULHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C(=O)OC)C2=CC=CC=C2[N+](=O)[O-])C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114709-68-1 | |
| Record name | Nifedipine monoamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114709681 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NIFEDIPINE MONOAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JH3ED8YHP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nifedipine Monoamide can be synthesized through various methods. One common approach involves the reaction of Nifedipine with ammonia or an amine under controlled conditions to introduce the monoamide group. The reaction typically requires a solvent such as methanol or dichloromethane and may be facilitated by the use of catalysts or ultrasonic energy .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Nifedipine Monoamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrophenylpyridine derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted pyridine derivatives, which can have different pharmacological properties .
Scientific Research Applications
Hypertension Management
Nifedipine is widely used to treat hypertension. It can be administered as monotherapy or in combination with other antihypertensive agents such as ACE inhibitors or diuretics. Studies indicate that nifedipine effectively lowers blood pressure and improves patient outcomes when used appropriately .
Angina Pectoris
Nifedipine is indicated for both chronic stable angina and vasospastic angina. Clinical trials have shown that it can reduce the frequency of angina attacks and improve exercise tolerance . Its vasodilatory effects help alleviate chest pain associated with angina by enhancing blood flow to the myocardium.
Raynaud's Phenomenon
Nifedipine has also been utilized in treating Raynaud's phenomenon, where it helps reduce the frequency and severity of attacks by promoting vasodilation in peripheral vessels . A meta-analysis demonstrated that low doses of nifedipine resulted in a significant decrease in attack severity .
Tocolysis
As a tocolytic agent, nifedipine is used to delay premature labor. Research indicates that it is effective compared to placebo and may have advantages over other tocolytics like beta-agonists .
Other Applications
Nifedipine has shown efficacy in treating high-altitude pulmonary edema, anal fissures (when applied topically), and painful esophageal spasms . Its versatility in clinical applications highlights its importance in various therapeutic areas.
Case Studies
Several case studies illustrate the practical applications of nifedipine monoamide:
-
Case Study 1: Hypertension Control
In a clinical scenario involving a patient with resistant hypertension undergoing hemodialysis, nifedipine was administered as part of a multi-drug regimen. Despite initial challenges controlling blood pressure, the addition of nifedipine helped stabilize readings after optimizing other medications . -
Case Study 2: Tocolytic Use
A pregnant patient at risk for preterm labor was treated with nifedipine as a tocolytic agent. The treatment successfully delayed labor for several days, allowing for further fetal development before delivery was necessary .
Comparative Efficacy
The following table summarizes the comparative efficacy of nifedipine against other treatments for hypertension and angina:
| Treatment Type | Condition | Efficacy | Notes |
|---|---|---|---|
| Nifedipine | Hypertension | Effective | Often combined with other agents |
| Nifedipine | Chronic Stable Angina | Reduces frequency of attacks | Improves exercise tolerance |
| Beta-agonists | Tocolysis | Moderate efficacy | Nifedipine may have fewer side effects |
| Topical Nitrates | Anal Fissures | Comparable effectiveness | Nifedipine offers similar benefits |
Mechanism of Action
Nifedipine Monoamide exerts its effects by blocking voltage-gated L-type calcium channels in vascular smooth muscle and myocardial cells. This blockage prevents the entry of calcium ions into cells during depolarization, reducing peripheral arterial vascular resistance and dilating coronary arteries. These actions lead to a decrease in blood pressure and an increase in oxygen supply to the heart, alleviating symptoms of angina .
Comparison with Similar Compounds
Key Findings :
- Potency : Nifedipine exhibits superior potency in calcium channel blockade compared to its analogs. For example, in rat aortic rings pre-contracted with KCl, nifedipine’s pD₂ value (7.3) exceeds that of Compound 3c (6.2), indicating weaker L-type channel inhibition in analogs .
- Bioactivation : FLORDIPINE requires hepatic conversion to its active form, unlike nifedipine, which acts directly . This difference impacts therapeutic onset and dosing strategies.
Physicochemical Properties
Stability and Formulation Challenges
- Amorphous Stability: Felodipine and nifedipine share structural similarity but differ in amorphous stability, with felodipine showing lower crystallization propensity . This compound’s stability profile is less documented but likely influenced by its monoamide group, which may alter hygroscopicity or photodegradation rates .
- Light Sensitivity: Nifedipine and its impurities (including Monoamide) are highly light-sensitive, necessitating specialized compounding techniques to maintain potency .
Pharmacokinetic and Metabolic Profiles
Implications: this compound’s metabolic pathway is undefined but may involve similar CYP450 enzymes, warranting further study for drug-drug interaction risks.
Impurity Profiles and Regulatory Considerations
This compound is one of several impurities monitored in nifedipine formulations:
- Batch Variability: Compounded nifedipine products show ±10% potency deviations in only 26% of samples, with intra-batch inconsistencies linked to Monoamide and other impurities .
- Acceptance Criteria : Regulatory guidelines typically cap related substance levels at 0.1–0.5%, emphasizing stringent control during synthesis .
Biological Activity
Nifedipine monoamide, a derivative of the well-known calcium channel blocker nifedipine, exhibits various biological activities that are significant in clinical and pharmacological contexts. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Overview of this compound
Nifedipine is primarily recognized for its role as a dihydropyridine calcium channel blocker, used to manage conditions such as hypertension and angina. The monoamide form retains the core pharmacological properties while potentially enhancing specific biological activities.
This compound acts primarily by inhibiting L-type calcium channels in vascular smooth muscle cells, leading to vasodilation and reduced blood pressure. This mechanism is crucial in its application for treating hypertension and angina pectoris. Additionally, it may exhibit activity against other voltage-dependent calcium channels, contributing to its therapeutic effects in various conditions .
Biological Activities
-
Vasodilatory Effects :
- This compound induces vasodilation by blocking calcium influx into vascular smooth muscle cells.
- This effect is beneficial in managing hypertension and improving blood flow in conditions like Raynaud's phenomenon.
- Antinociceptive Properties :
- Tocolytic Activity :
- Neuroprotective Effects :
Case Studies
- Hypertension Management : A study involving elderly hypertensive patients demonstrated that short-acting nifedipine effectively lowered blood pressure but raised concerns regarding stroke risk, emphasizing the need for careful patient selection .
- Pain Management : In a controlled trial, nifedipine's antinociceptive effects were assessed through various pain models in rodents, revealing significant reductions in pain response compared to controls .
Comparative Efficacy
| Condition | Treatment | Outcome |
|---|---|---|
| Hypertension | Nifedipine vs. Placebo | Significant BP reduction; stroke risk noted |
| Premature Labor | Nifedipine | Effective tocolysis; prolongs pregnancy |
| Pain Management | Nifedipine | Significant reduction in pain responses |
Pharmacokinetics
This compound shares similar pharmacokinetic properties with nifedipine:
- Bioavailability : Approximately 45-56%
- Protein Binding : 92-98%
- Metabolism : Primarily hepatic
- Half-life : About 2 hours
- Excretion : Mainly via kidneys (over 50%) and bile duct .
Side Effects and Safety Profile
Common side effects include dizziness, headache, and peripheral edema. Serious adverse effects may involve hypotension and tachycardia. The safety profile of nifedipine is generally favorable; however, monitoring is essential during treatment due to potential cardiovascular risks associated with rapid blood pressure changes .
Q & A
Q. What are the primary metabolic pathways and excretion mechanisms of nifedipine, and how do they inform pharmacokinetic modeling?
Nifedipine undergoes hepatic metabolism via the CYP3A4 pathway, with 60–80% excreted as inactive water-soluble metabolites in urine and the remainder via feces. Pharmacokinetic models should incorporate hepatic clearance rates, CYP3A4 enzyme kinetics, and renal excretion parameters. Environmental risk assessments (e.g., Predicted Environmental Concentration calculations) must also account for metabolite stability and bioaccumulation potential .
Q. How is the clinical efficacy of nifedipine evaluated in hypertensive emergencies, and what are common outcome metrics?
Randomized controlled trials (RCTs) often measure reductions in mean arterial pressure (MAP) at predefined intervals (e.g., 20-minute post-dose). Key metrics include dose-response relationships, time to target MAP, and safety endpoints (e.g., hypotension incidence). For example, nifedipine reduced MAP by 15.61 mmHg after the first dose in one study, with statistical significance (p<0.001) .
Q. What are the standard methodologies for assessing nifedipine's environmental risk profile?
The Predicted Environmental Concentration (PEC) is calculated using sales data and excretion rates, while the Predicted No Effect Concentration (PNEC) requires aquatic toxicity data. Although current PEC values for nifedipine are below the EU action limit (0.01 µg/L), gaps in chronic toxicity data limit PNEC derivation .
Q. How are adverse effects of nifedipine systematically reported in clinical studies?
Adverse effects (e.g., headache, facial flushing) are quantified using incidence rates and odds ratios (ORs). For instance, a study reported ORs of 0.94 (95% CI: 0.08–10.90) for total adverse effects and 0.54 (95% CI: 0.07–4.20) for bothersome effects, though statistical uncertainty remains .
Advanced Research Questions
Q. What experimental design strategies address viscosity challenges in monoamide-based formulations like nifedipine monoamide?
Four strategies are validated: (1) modifying extractant geometry (e.g., novel ligands reduce viscosity by 16% when loaded with uranium), (2) adding co-solvents (e.g., n-octanol), (3) screening alternative diluents, and (4) combining extractants. Box-Behnken designs optimize parameters like polymer concentration and stirring speed .
Q. How can co-amorphous systems improve the bioavailability of nifedipine, and what characterization methods are critical?
Co-amorphous systems (e.g., nifedipine-valsartan) enhance solubility via hydrogen bonding and amorphous stabilization. Key characterization includes differential scanning calorimetry (DSC), X-ray diffraction (XRD), and dissolution testing. Pharmacokinetic studies in rodent models validate bioavailability improvements .
Q. What statistical approaches resolve inconsistencies in clinical trial data, such as mismatched sample sizes or outcome reporting?
Discrepancies (e.g., analyzed vs. enrolled participants) require transparent reporting of exclusion criteria and sensitivity analyses. Normality tests (e.g., Shapiro-Wilk) and non-parametric methods (e.g., Mann-Whitney U) address non-Gaussian distributions. Multiplicity adjustments (e.g., Bonferroni) control Type I errors in dose-response studies .
Q. How do synergistic drug combinations involving nifedipine enhance therapeutic outcomes in complex conditions like preeclampsia?
RCTs comparing nifedipine with labetalol or hydralazine use composite endpoints (e.g., time to BP control, fetal outcomes). Mechanistic studies explore synergies with nitric oxide donors or antioxidants to mitigate oxidative stress. Pharmacodynamic modeling identifies optimal dosing schedules .
Q. What advanced analytical techniques are prioritized for characterizing this compound in regulatory submissions?
Regulatory guidelines emphasize IUPAC-compliant nomenclature, HPLC purity assays (>99%), and spectral data (NMR, FTIR). For non-biological complex drugs (NBCDs), comparability studies require animal models and clinical PK/PD data to confirm bioequivalence .
Q. How can researchers optimize nifedipine formulations for targeted delivery while minimizing environmental persistence?
Polymeric microspheres designed using response surface methodology (e.g., Box-Behnken) control drug release kinetics. Environmental fate studies integrate biodegradation assays (e.g., OECD 301F) and quantitative structure-activity relationship (QSAR) models to predict metabolite toxicity .
Methodological Notes
- Data Contradictions : Address conflicting results (e.g., efficacy vs. adverse events) by stratifying analyses by dose, population, or comorbidity .
- Ethical Reporting : Include ethics committee approvals, informed consent documentation, and adverse event monitoring protocols .
- Literature Review : Prioritize primary sources (e.g., clinical trial registries, pharmacokinetic studies) over reviews to minimize bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
